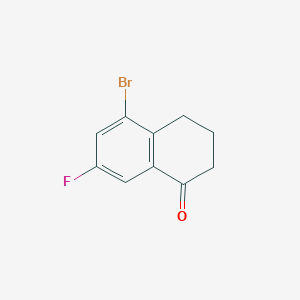

5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSSIANNMNXABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2Br)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744316 | |

| Record name | 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260018-37-8 | |

| Record name | 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Tetralone Scaffold

5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is a synthetic bicyclic ketone that has emerged as a valuable intermediate in the field of medicinal chemistry. Its rigid tetralone core, decorated with strategically placed bromo and fluoro substituents, offers a unique combination of physicochemical properties and synthetic handles. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of this compound, aiming to empower researchers in their drug discovery and development endeavors. The presence of both a bromine and a fluorine atom on the aromatic ring allows for selective functionalization, making it a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR). This compound is particularly relevant for the synthesis of novel therapeutic agents targeting a range of biological pathways.[1]

Physicochemical and Spectroscopic Properties

The inherent properties of this compound are fundamental to its handling, characterization, and application in synthesis. Below is a summary of its key attributes.

| Property | Value | Source |

| CAS Number | 1260018-37-8 | [2] |

| Molecular Formula | C₁₀H₈BrFO | [1] |

| Molecular Weight | 243.07 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 320.8 °C at 760 mmHg | [1] |

| Purity | Typically ≥95% | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aliphatic ring would likely appear as multiplets in the upfield region, while the two aromatic protons would be doublets or doublet of doublets in the downfield region, with coupling constants characteristic of their ortho and meta relationships to each other and to the fluorine atom.

-

¹³C NMR: The carbon NMR would display ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon would be the most downfield signal, typically around 190-200 ppm. The aromatic carbons would appear in the 110-160 ppm region, with their chemical shifts influenced by the bromo and fluoro substituents. The aliphatic carbons would be found in the upfield region.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1700 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic and aliphatic moieties, as well as C-Br and C-F stretching vibrations, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of this compound: A Proposed Route

A common and effective method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of a corresponding γ-phenylbutyric acid. For this compound, a plausible synthetic pathway would involve the preparation of 4-(3-bromo-5-fluorophenyl)butanoic acid followed by cyclization.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 4-(3-Bromo-5-fluorophenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add succinic anhydride.

-

Slowly add 3-bromo-5-fluorotoluene to the mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.

Step 2: Synthesis of 4-(3-Bromo-5-fluorophenyl)butanoic acid

-

The keto-acid from the previous step can be reduced via a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine hydrate and a strong base like potassium hydroxide).

-

For the Clemmensen reduction, reflux the keto-acid with amalgamated zinc and concentrated hydrochloric acid.

-

For the Wolff-Kishner reduction, heat the keto-acid with hydrazine hydrate and potassium hydroxide in a high-boiling solvent like diethylene glycol.

-

After the reaction is complete, cool the mixture, acidify, and extract the product with an organic solvent.

-

Purify the resulting butanoic acid derivative by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

Heat the 4-(3-bromo-5-fluorophenyl)butanoic acid in polyphosphoric acid (PPA) or treat with a stronger acid catalyst like triflic acid (TfOH) at an elevated temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude this compound by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups: the ketone, the aryl bromide, and to a lesser extent, the aryl fluoride.

Reactivity of the Ketone:

The ketone functionality can undergo a wide range of standard transformations, including:

-

Reduction: The ketone can be reduced to the corresponding alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can introduce a nitrogen-containing substituent.

-

Wittig Reaction: Conversion of the ketone to an alkene is achievable using phosphorus ylides.

-

Alpha-Functionalization: The α-carbon to the ketone can be halogenated or alkylated under appropriate basic or acidic conditions.

Reactivity of the Aryl Halides:

The aryl bromide is the more reactive of the two halogen substituents and is an excellent handle for palladium-catalyzed cross-coupling reactions. The aryl fluoride is generally less reactive, allowing for selective functionalization at the 5-position.

Palladium-Catalyzed Cross-Coupling Reactions

Caption: Key cross-coupling reactions at the 5-bromo position.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the tetralone and a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing diverse aromatic substituents.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of aniline derivatives.

-

Heck Coupling: The Heck reaction can be employed to form carbon-carbon bonds with alkenes, leading to the synthesis of styrenyl and other alkenyl-substituted tetralones.

-

Sonogashira Coupling: This reaction with terminal alkynes provides access to alkynyl-substituted tetralones.

-

Stille Coupling: Carbon-carbon bond formation can also be achieved using organotin reagents.

The selective reactivity of the C-Br bond over the C-F bond under many palladium-catalyzed conditions is a key feature that allows for sequential functionalization of the aromatic ring, further enhancing the synthetic utility of this building block.

Applications in Drug Discovery

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to readily functionalize the 5- and 7-positions of the tetralone ring of this compound makes it an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. It has been primarily utilized in the research and development of novel compounds for:

-

Central Nervous System (CNS) Disorders: The tetralone core is found in compounds targeting receptors and enzymes in the brain. The substituents at the 5- and 7-positions can be tailored to modulate properties such as receptor affinity, selectivity, and blood-brain barrier permeability.

-

Inflammatory Diseases: By serving as a scaffold for the synthesis of enzyme inhibitors or receptor modulators, derivatives of this compound can be explored for their potential in treating inflammatory conditions.

-

Oncology: The ability to generate a diverse range of derivatives makes this a useful platform for discovering novel anticancer agents.

Safety and Handling

While a specific safety data sheet for this compound is not widely published, the hazard information for closely related compounds suggests that it should be handled with care.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a synthetically versatile and strategically important building block for modern medicinal chemistry. Its unique pattern of halogenation on a rigid bicyclic core provides a platform for the creation of diverse molecular architectures through well-established synthetic transformations. This guide has outlined its key properties, a plausible synthetic approach, its expected reactivity, and its potential applications in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the utility of such well-designed chemical building blocks will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

Sources

Structure Elucidation of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one: A Multi-Modal Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The robust and unambiguous determination of a chemical structure is the bedrock of modern chemical research and drug development. Novel molecular entities, particularly highly functionalized intermediates, demand rigorous characterization to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides an in-depth, field-proven framework for the complete structure elucidation of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, a valuable halogenated building block in medicinal chemistry.[1][2] We will proceed from the perspective of a senior analytical scientist tasked with confirming the identity of a newly synthesized batch of this compound. The narrative emphasizes not just the techniques employed, but the causal logic behind their selection and the interpretation of the resulting data, creating a self-validating analytical workflow.

The Analytical Challenge: Foundational Characterization

The starting point for any structure elucidation is to verify the basics: molecular formula and the presence of key functional groups.[3] This initial phase rapidly confirms whether the synthesis has yielded a product in the correct mass range and with the expected chemical motifs. For this, we turn to the synergistic combination of High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy.

Mass Spectrometry: Confirming Elemental Composition

Expertise & Experience: While nominal mass spectrometry can provide the molecular weight, it is insufficient for unambiguous formula determination. High-resolution mass spectrometry (HRMS), typically using an Orbitrap or Time-of-Flight (TOF) analyzer, provides mass accuracy to within a few parts per million (ppm). This precision is critical for distinguishing between isobaric species—compounds with the same nominal mass but different elemental formulas—thereby providing a high degree of confidence in the molecular formula. The presence of a bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a crucial validation checkpoint.

Trustworthiness: The protocol is self-validating by correlating the high-resolution mass with the unique isotopic pattern of bromine. A match in both these parameters provides near-certainty of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL for direct infusion.

-

Instrumentation: Employ an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Analysis Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 100–500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

-

Data Analysis:

-

Identify the monoisotopic mass of the molecular ion peak.

-

Observe the A+2 peak, which should be nearly equal in intensity to the molecular ion peak, confirming the presence of a single bromine atom.

-

Utilize the instrument's software to calculate the elemental formula from the accurate mass and compare it to the theoretical value.

-

Data Presentation: Predicted HRMS Data

| Parameter | Theoretical Value for C₁₀H₉BrFO⁺ | Expected Observation |

| Monoisotopic Mass [M+H]⁺ | 242.9869 | m/z 242.9869 ± 5 ppm |

| Isotopic Pattern | [M]⁺ (⁷⁹Br) and [M+2]⁺ (⁸¹Br) | Two peaks of ~1:1 intensity ratio at m/z ~243 and ~245 |

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides a "fingerprint" of the molecule's functional groups. For this compound, the most informative absorbances will be the carbonyl (C=O) stretch of the ketone, the aromatic C=C stretches, the aliphatic C-H stretches, and the C-F and C-Br stretches. The position of the carbonyl stretch is particularly diagnostic; conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic ketone.

Trustworthiness: This technique validates the presence of the core tetralone scaffold. The observation of a conjugated ketone stretch is a key confirmation that the fundamental molecular architecture is likely correct.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

Data Presentation: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| Aromatic C-H Stretch | 3100–3000 | Stretching vibration of sp² C-H bonds. |

| Aliphatic C-H Stretch | 3000–2850 | Stretching vibrations of sp³ C-H bonds in the dihydronaphthyl ring. |

| Conjugated Ketone C=O Stretch | ~1685 | Strong, sharp absorbance. The frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the aromatic ring.[4] |

| Aromatic C=C Stretch | 1600–1450 | Multiple bands indicating the aromatic ring. |

| C-F Stretch | 1250–1000 | Strong absorbance characteristic of an aryl fluoride.[5][6] |

| C-Br Stretch | 680–515 | Absorbance in the fingerprint region for an aryl bromide. |

The Core Directive: Unambiguous Structure by NMR Spectroscopy

While MS and IR confirm the formula and functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively map the atomic connectivity and establish the precise substitution pattern.[3] A comprehensive suite of 1D and 2D NMR experiments is required to solve this structure unequivocally.

Expertise & Experience: The key to solving this structure lies in a systematic approach. We start with 1D spectra (¹H, ¹³C, ¹⁹F) to get a census of the atoms in their electronic environments. We then use 2D correlation experiments (COSY, HSQC, HMBC) to piece the puzzle together. The fluorine atom is a particularly powerful probe due to the high sensitivity of the ¹⁹F nucleus and its characteristic coupling constants to both ¹H and ¹³C nuclei over multiple bonds.[7]

Trustworthiness: The power of this multi-dimensional NMR approach is its self-validating nature. Data from one experiment must be consistent with all others. For instance, a proton-carbon correlation seen in an HSQC experiment must correspond to a proton and carbon with appropriate chemical shifts in the 1D spectra. Long-range HMBC correlations provide the final, definitive links that lock the structure in place.

Visualization: The NMR Elucidation Workflow

The logical flow of the NMR analysis is critical for an efficient and accurate elucidation process.

Caption: Key HMBC correlations confirming the molecular framework.

Data Presentation: Consolidated Predicted NMR Data

| Position | ¹H δ (ppm), Mult., J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations from ¹H |

| 1 | - | ~197 | - |

| 2 | ~3.0, t, J=6.5 | ~38 | C-1, C-3, C-4 |

| 3 | ~2.2, m | ~23 | C-1, C-2, C-4, C-4a |

| 4 | ~2.7, t, J=6.5 | ~29 | C-2, C-3, C-4a, C-5, C-8a |

| 4a | - | ~145 | - |

| 5 | - | ~120 | - |

| 6 | ~7.3, d, J(H-F)=9.0 | ~115 (d, ²JCF ≈ 25 Hz) | C-4a, C-5, C-7, C-8 |

| 7 | - | ~163 (d, ¹JCF ≈ 250 Hz) | - |

| 8 | ~7.8, d, J(H-F)=2.5 | ~128 (d, ⁴JCF ≈ 4 Hz) | C-1, C-4a, C-6, C-8a |

| 8a | - | ~135 | - |

Note: Chemical shifts (δ) and coupling constants (J) are predictive and serve as a guide for interpretation.

Conclusion: A Self-Validating Multi-Technique Verdict

The structure of this compound is confirmed through a logical and self-validating workflow.

-

HRMS established the correct elemental formula, C₁₀H₈BrFO, supported by the characteristic bromine isotope pattern.

-

IR Spectroscopy confirmed the presence of the key conjugated ketone functional group and the aryl-halide bonds.

-

Comprehensive NMR analysis provided the definitive proof of structure. ¹H, ¹³C, and ¹⁹F NMR provided a census of all atoms and their immediate electronic environments. Crucially, 2D correlation experiments (COSY and HMBC) unambiguously established the connectivity of the aliphatic and aromatic fragments, confirming the precise substitution pattern that defines the target molecule.

This multi-modal approach ensures the highest level of scientific integrity and trustworthiness, providing the solid analytical foundation required for advancing research and development activities.

References

-

Wiley-VCH. (2008). Supporting Information for a publication. While not directly on the target molecule, provides examples of ¹⁹F and ¹³C NMR data for complex fluorinated organic molecules. [Link]

-

Support Information for a publication. (n.d.). Provides examples of NMR data acquisition parameters and spectral data for fluorinated ketones. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Contains representative ¹H and ¹³C NMR spectra for various dihydronaphthalenone derivatives. [Link]

-

Shaaban, M., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. MDPI. [Link]

-

Charmet, A. P., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. [Link]

-

Smrecki, V., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Nature Communications. [Link]

-

MySkinRecipes. (n.d.). This compound. Product page with properties and applications. [Link]

-

Chem.ucalgary.ca. (n.d.). ¹⁹Fluorine NMR. An educational resource on the principles of ¹⁹F NMR. [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Overview of structure elucidation techniques. [Link]

-

Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. A research article demonstrating the application of ¹⁹F NMR in metabolite analysis. [Link]

-

MDPI. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). [Link]

-

Kover, K. E., et al. (2019). ¹⁹F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR. [Link]

-

IRIS SNS. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Product information page. [Link]

-

Maleckis, A., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Supplementary Information. [Link]

-

Ji, W-Z., et al. (2022). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. ResearchGate. [Link]

-

PubMed. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. [Link]

-

American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST Chemistry WebBook. [Link]

-

PubMed Central. (2025). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. [Link]

-

ResearchGate. (2006). ¹H and ¹³C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Application note demonstrating multinuclear NMR. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1991). Conformational analysis. Part 11. A theoretical and nuclear magnetic resonance lanthanide-induced shift (LIS) study of the conformation of α-tetralone. [Link]

-

Rlavie. (n.d.). 5-Bromo-7-Fluoro-3,4-Dihydro-2H-Naphthalen-1-One. Product page. [Link]

-

Oakwood Chemical. (n.d.). This compound, 98% Purity. Product page. [Link]

-

PubMed. (2019). Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate. [Link]

Sources

- 1. 1260018-37-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 [ricerca.sns.it]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 1260018-37-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, with CAS number 1260018-37-8, is a halogenated tetralone derivative. The tetralone scaffold is a significant structural motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of the potential applications of this compound in drug discovery and medicinal chemistry, based on the known reactivity and biological profile of analogous structures.

Chemical Identity and Physical Properties

This compound is a bicyclic aromatic ketone. The presence of both a bromine and a fluorine atom on the aromatic ring, in addition to the ketone functionality, makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 1260018-37-8 | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Bromo-7-fluoro-1-tetralone | N/A |

| Molecular Formula | C₁₀H₈BrFO | N/A |

| Molecular Weight | 243.07 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Boiling Point | 320.8 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely commence with the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with succinic anhydride to yield 4-(4-bromo-2-fluorophenyl)-4-oxobutanoic acid. This intermediate would then undergo a reduction of the ketone, for instance, via a Clemmensen or Wolff-Kishner reduction, to afford 4-(4-bromo-2-fluorophenyl)butanoic acid.[6] The final step would be an intramolecular Friedel-Crafts acylation (cyclization) of the butanoic acid derivative to furnish the desired tetralone.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(4-bromo-2-fluorophenyl)butanoic acid

A detailed procedure for a similar compound, (S)-3-(4-bromophenyl)butanoic acid, has been described and can be adapted.[7] The synthesis of 4-(4-bromophenyl)butanoic acid has also been reported.[6]

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

-

To a stirred solution of 4-(4-bromo-2-fluorophenyl)butanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a dehydrating agent like polyphosphoric acid or Eaton's reagent.

-

The reaction mixture is typically heated to facilitate cyclization. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched by carefully pouring it onto ice water.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Characterization (Expected)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons and the aliphatic protons of the tetralone ring system. The aromatic protons will likely appear as multiplets due to coupling with each other and with the fluorine atom. The aliphatic protons will appear as triplets or multiplets in the upfield region.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (around 190-200 ppm), the aromatic carbons (some of which will show C-F coupling), and the aliphatic carbons.

-

¹⁹F NMR: A singlet or a multiplet (due to coupling with adjacent protons) is expected in the typical chemical shift range for an aryl fluoride.[8][9][10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C-C stretching vibrations, as well as C-Br and C-F stretching frequencies, are also expected.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of CO and other small molecules.

Chemical Reactivity and Synthetic Utility

The presence of multiple functional groups in this compound makes it a valuable building block in organic synthesis.

Caption: Potential reaction sites of this compound.

-

Ketone Functional Group: The ketone can undergo a variety of transformations, including reduction to the corresponding alcohol, reaction with Grignard reagents to form tertiary alcohols, and Wittig reactions to introduce an exocyclic double bond.

-

Aromatic Bromide: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 5-position.

-

Aromatic Fluoride: The fluorine atom can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of a strong electron-withdrawing group.

Potential Biological Activities and Applications in Drug Discovery

The tetralone scaffold is present in numerous biologically active compounds.[13][14] Derivatives of tetralone have been investigated for a variety of therapeutic applications.

-

Monoamine Oxidase (MAO) Inhibition: C7-substituted α-tetralone derivatives have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B), suggesting their potential for the treatment of neurodegenerative diseases like Parkinson's disease.[15]

-

Anticancer and Antimicrobial Activity: Various tetralone derivatives have demonstrated promising anticancer and antimicrobial activities.[13][14]

-

Central Nervous System (CNS) Activity: The tetralone framework is a component of several compounds with effects on the central nervous system.[3]

The specific biological profile of this compound has not been reported. However, its structure suggests that it could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications in the areas mentioned above. The bromine and fluorine substituents can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its synthesis is achievable through established organic chemistry methodologies, and its trifunctional nature provides a rich platform for the generation of diverse chemical libraries. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of biological pathways. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-bromo-7-fluoro-1-tetralone

This document provides an in-depth analysis of the spectroscopic data for 5-bromo-7-fluoro-1-tetralone, a key intermediate in various synthetic applications, particularly within drug development and materials science. The unique substitution pattern of this tetralone derivative presents a compelling case study for the application of modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals who rely on robust analytical data for structural elucidation and quality control. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and Spectroscopic Overview

5-bromo-7-fluoro-1-tetralone possesses a bicyclic structure with an aromatic ring fused to a cyclohexanone ring. The aromatic ring is substituted with a bromine atom at position 5 and a fluorine atom at position 7. The aliphatic portion contains a carbonyl group at position 1. These features—the aromatic system, the electron-withdrawing halogen substituents, and the ketone functionality—are the primary determinants of its spectroscopic signature.

A comprehensive characterization workflow is essential for confirming the identity and purity of such a molecule. This typically involves a suite of spectroscopic methods that provide orthogonal and complementary information.

Caption: A typical workflow for the synthesis and spectroscopic confirmation of 5-bromo-7-fluoro-1-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-bromo-7-fluoro-1-tetralone, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

¹H NMR Analysis

The ¹H NMR spectrum is characterized by signals from both the aliphatic and aromatic regions. The presence of electronegative atoms (Br, F, O) significantly influences the chemical shifts of nearby protons.[1] Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[2][3]

-

Aromatic Protons: We expect two signals in the aromatic region, corresponding to the protons at positions 6 and 8.

-

H-6: This proton is ortho to the fluorine at C-7 and meta to the bromine at C-5. It will appear as a doublet of doublets due to coupling with both F and H-8 (a small meta coupling). The strong electron-withdrawing effect of the adjacent fluorine will shift this proton downfield.

-

H-8: This proton is ortho to the bromine at C-5 and meta to the fluorine at C-7. It will also appear as a doublet of doublets. Its proximity to the carbonyl group at C-1 will likely cause a further downfield shift due to the anisotropic effect of the C=O bond.

-

-

Aliphatic Protons: The cyclohexanone ring contains three methylene groups at positions 2, 3, and 4.

-

H-2 & H-4: These methylene protons will likely appear as complex multiplets, often resembling triplets if the coupling constants to their neighbors are similar. The protons at C-2 are adjacent to the carbonyl group, which will deshield them, causing them to appear further downfield than the protons at C-3 and C-4.

-

H-3: The protons at C-3 are expected to be the most upfield of the aliphatic signals, appearing as a multiplet.

-

¹³C NMR Analysis

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents.

-

Carbonyl Carbon (C-1): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 190-200 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-160 ppm). The carbons directly bonded to the halogens (C-5 and C-7) will show characteristic splitting due to C-F coupling and will have their chemical shifts influenced by the electronegativity and resonance effects of the halogens. The other aromatic carbons (C-4a, C-6, C-8, C-8a) will also have distinct chemical shifts based on their electronic environment.

-

Aliphatic Carbons (C-2, C-3, C-4): These carbons will appear in the upfield region of the spectrum (approx. 20-40 ppm). C-2, being alpha to the carbonyl, will be the most downfield of the three.

Experimental Protocol: NMR Spectroscopy

A robust and standardized protocol is crucial for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of 5-bromo-7-fluoro-1-tetralone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4][5][6] Ensure the sample is fully dissolved; gentle vortexing may be applied.[5]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[4][5] Avoid introducing any particulate matter.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024-4096 scans, 2-second relaxation delay).

-

-

Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1][6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The analysis of 5-bromo-7-fluoro-1-tetralone focuses on characteristic absorption bands.

-

C=O Stretch: A strong, sharp absorption band is expected for the ketone carbonyl group, typically in the range of 1680-1700 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.

-

Aromatic C=C Stretches: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-F Stretch: A strong absorption band corresponding to the carbon-fluorine bond is expected in the 1000-1250 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption for the carbon-bromine bond will be present in the fingerprint region, typically between 500-650 cm⁻¹.

-

Aliphatic C-H Stretches: These will appear just below 3000 cm⁻¹.

-

Aromatic C-H Stretches: These will appear just above 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples with minimal preparation.[7]

-

Background Collection: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[8] Collect a background spectrum to account for atmospheric CO₂ and H₂O.[9]

-

Sample Application: Place a small amount of the solid 5-bromo-7-fluoro-1-tetralone powder onto the ATR crystal, ensuring complete coverage of the crystal surface for quantitative accuracy.[10]

-

Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[11]

-

Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[12][13]

-

Molecular Ion Peak ([M+H]⁺): In positive-ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

Isotopic Pattern: A key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14] This will result in two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity. This doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for tetralones may involve cleavage of the aliphatic ring.[15][16] The loss of neutral molecules like CO or C₂H₄ are plausible fragmentation pathways that can be explored using tandem MS (MS/MS).

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[17] A small amount of formic acid (e.g., 0.1%) can be added to promote protonation.[18]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[18]

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to confirm the elemental formula.

Summary of Spectroscopic Data

The following table summarizes the expected and observed spectroscopic data for 5-bromo-7-fluoro-1-tetralone.

| Technique | Feature | Expected/Observed Value | Interpretation |

| ¹H NMR | Aromatic H-6 | ~7.5 - 7.8 ppm (dd) | Proton ortho to F, meta to Br |

| Aromatic H-8 | ~7.8 - 8.1 ppm (dd) | Proton ortho to Br, deshielded by C=O | |

| Aliphatic H-2 | ~2.9 - 3.1 ppm (t) | Methylene group alpha to C=O | |

| Aliphatic H-4 | ~2.6 - 2.8 ppm (t) | Benzylic methylene group | |

| Aliphatic H-3 | ~2.1 - 2.3 ppm (m) | Methylene group | |

| ¹³C NMR | C=O (C-1) | ~195 ppm | Ketone carbonyl |

| Aromatic C-F (C-7) | ~160-165 ppm (d) | Carbon bonded to fluorine | |

| Aromatic C-Br (C-5) | ~115-120 ppm | Carbon bonded to bromine | |

| Other Aromatic C | 120-150 ppm | Remaining aromatic carbons | |

| Aliphatic C | 20-40 ppm | Aliphatic carbons | |

| IR | C=O Stretch | ~1685 cm⁻¹ | Conjugated ketone |

| C-F Stretch | ~1240 cm⁻¹ | Carbon-fluorine bond | |

| Aromatic C=C | 1450-1600 cm⁻¹ | Aromatic ring vibrations | |

| Mass Spec | [M+H]⁺ | 243.98 / 245.98 | Molecular ion peak with Br isotopic pattern |

| Exact Mass | 242.9739 (Calculated for C₁₀H₈BrFO) | Confirms elemental composition |

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of 5-bromo-7-fluoro-1-tetralone. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the specific substitution pattern. The IR spectrum confirms the presence of key functional groups, notably the conjugated ketone and the C-F bond. Finally, mass spectrometry verifies the molecular weight and elemental formula, with the characteristic bromine isotopic pattern serving as a crucial confirmation point. This detailed spectroscopic guide serves as a reliable reference for scientists working with this compound, ensuring data integrity and supporting further research and development efforts.

References

- Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.

- Emory University. (2023, August 29). Small molecule NMR sample preparation.

- Royal Society of Chemistry. New Journal of Chemistry Supporting Information.

- University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service.

- Gammadata. Tips for ATR Sampling.

- PIKE Technologies. (2021, March 19). Best practice for quantitative analysis by ATR. YouTube.

- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.

- University of Maryland, Baltimore County. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry.

- Rutgers University-Newark. Electrospray Ionization (ESI) Instructions.

- Organomation. NMR Sample Preparation: The Complete Guide.

- Mettler Toledo. ATR-FTIR Spectroscopy Basics.

- Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- ResearchGate. Aromatic region of the 1 H NMR spectrum of (a) the I + complex 2a, (b)....

- Shimadzu Asia Pacific. ATR Precautions.

- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- University of California, Los Angeles. Lecture outline 1H NMR spectra of aromatic compounds.

- National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds | Analytical Chemistry.

- Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

- ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated....

- ACS Publications. (2023, April 17). A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group | The Journal of Organic Chemistry.

- AstaTech. 5-bromo-7-fluoro-tetralin-1-one.

- ResearchGate. Studies of Substituted Tetralones of Veratraldehyde | Request PDF.

- Pharmaffiliates. CAS No : 1260018-38-7| Chemical Name : 5-Bromo-7-fluoro-1-tetralone.

- jkchemical. (2019, September 17). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones.

- Scribd. Halogen Fragmentation in Mass Spectrometry.

- Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Pearson+. α-Tetralone undergoes Birch reduction to give an excellent yield ....

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- National Institutes of Health. 1-Tetralone | C10H10O | CID 10724 - PubChem.

- National Institutes of Health. 5-Bromo-7-ethyl-tetralin-1-one | C12H13BrO | CID 58909484 - PubChem.

- National Institutes of Health. 5-Bromo-7-methyl-tetralin-2-one | C11H11BrO | CID 62705097 - PubChem.

- Semantic Scholar. (1974, November 1). Analysis of the 1H NMR spectrum of α‐tetralone.

- National Institutes of Health. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one - PubChem.

- Sigma-Aldrich. a-Tetralone 97 529-34-0.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. amherst.edu [amherst.edu]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. mt.com [mt.com]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. gammadata.se [gammadata.se]

- 10. youtube.com [youtube.com]

- 11. ATR Precautions : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. Rutgers_MS_Home [react.rutgers.edu]

An In-Depth Technical Guide to 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Tetralone Core

5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one, a halogenated tetralone derivative, has emerged as a significant building block in medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aromatic ring, provides medicinal chemists with versatile handles for molecular elaboration. This strategic placement of halogens allows for selective functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The tetralone scaffold itself is a well-established pharmacophore present in a range of biologically active molecules, and the introduction of these specific halogens enhances the potential for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the discovery and synthetic history of this important intermediate, offering detailed insights into its preparation for researchers in the field.

The Synthetic Blueprint: Intramolecular Friedel-Crafts Acylation

The core structure of this compound is assembled through a classic yet powerful transformation: the intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the cyclization of a suitable precursor, in this case, 3-(4-bromo-2-fluorophenyl)propanoic acid, to form the fused bicyclic ring system of the tetralone.

The general mechanism of this reaction involves the activation of the carboxylic acid, typically with a strong acid catalyst, to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the new six-membered ring and regeneration of the aromatic system.

Caption: General workflow for the synthesis of the target tetralone.

Discovery and Initial Synthesis

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its emergence is intrinsically linked to the search for novel pharmaceutical agents. This compound, identified by the CAS number 1260018-37-8, has appeared in the patent literature as a key intermediate in the synthesis of more complex molecules, particularly those investigated for their therapeutic potential.

The first documented syntheses of this and structurally related compounds are often found within the experimental sections of patent applications. These documents provide the most detailed and practical procedures for its preparation.

Detailed Synthetic Protocol

The following protocol is a representative synthesis of this compound based on established methodologies for intramolecular Friedel-Crafts acylations of phenylpropanoic acids.

Step 1: Synthesis of 3-(4-bromo-2-fluorophenyl)propanoic acid

The synthesis of the requisite precursor, 3-(4-bromo-2-fluorophenyl)propanoic acid, is a critical first step. While this intermediate is commercially available, its synthesis can be achieved through several established routes in organic chemistry.

Step 2: Intramolecular Friedel-Crafts Acylation

This step constitutes the key ring-forming reaction to generate the tetralone core.

Reaction Scheme:

Caption: Cyclization of the precursor to the final product.

Reagents and Materials:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 3-(4-bromo-2-fluorophenyl)propanoic acid | 134057-95-7 | C9H8BrFO2 | 247.06 |

| Polyphosphoric Acid (PPA) | 8017-16-1 | Hn+2PnO3n+1 | Variable |

| or Methanesulfonic Acid (MSA) | 75-75-2 | CH4O3S | 96.11 |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO3 | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 |

| Diethyl Ether | 60-29-7 | C4H10O | 74.12 |

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-(4-bromo-2-fluorophenyl)propanoic acid is charged.

-

Addition of Cyclizing Agent: Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) is added in excess to serve as both the solvent and the catalyst. The choice between PPA and MSA often depends on the desired reaction temperature and ease of handling; MSA is generally less viscous and easier to work with than PPA.[2]

-

Reaction Conditions: The reaction mixture is heated with stirring. Typical temperatures for this type of cyclization range from 80°C to 120°C. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates and dilutes the strong acid.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent such as dichloromethane or diethyl ether.

-

Neutralization and Washing: The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is then purified, typically by column chromatography on silica gel, to afford this compound as a solid.

Causality Behind Experimental Choices

-

Choice of Acid Catalyst: Strong protic acids like PPA and MSA are effective for this transformation as they can protonate the carboxylic acid, facilitating the formation of the key acylium ion intermediate. Lewis acids such as aluminum chloride could also be employed, which would typically require the conversion of the carboxylic acid to the corresponding acyl chloride first.[3][4]

-

Reaction Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction. The electron-withdrawing nature of the fluorine and bromine substituents on the aromatic ring can decrease its nucleophilicity, thus requiring more forcing conditions for the intramolecular acylation to proceed efficiently.

-

Aqueous Work-up with Ice: The highly exothermic nature of diluting strong acids like PPA and MSA necessitates the use of ice to control the temperature and prevent any unwanted side reactions or degradation of the product.

-

Bicarbonate Wash: This step is crucial to remove all acidic residues from the organic phase, which could otherwise interfere with subsequent reactions or lead to product decomposition upon storage.

Conclusion

This compound stands as a testament to the enduring utility of classic organic reactions in the service of modern drug discovery. Its synthesis, primarily achieved through a robust intramolecular Friedel-Crafts acylation, provides a reliable route to this valuable intermediate. The strategic placement of two distinct halogen atoms on the tetralone core offers a rich platform for the generation of diverse chemical entities, making it a compound of significant interest to medicinal chemists. This guide has provided a detailed overview of its synthetic origins and a practical protocol for its preparation, intended to support the ongoing research and development efforts within the scientific community.

References

-

H. F. Motiwala, R. H. Vekariya, J. Aubé. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 17(21), 5484-7. [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

- Hamaoka, S., et al. (2005). U.S. Patent No. US 2006/0116364 A1. Washington, DC: U.S.

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-7-fluoro-1-tetralone. [Link]

- Google Patents. (n.d.). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

-

D. M. T. Chan, et al. (2007). Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. PMC. [Link]

-

ResearchGate. (2022). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. [Link]

-

PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. [Link]

-

J. Klimes, et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 394-9. [Link]

- Google Patents. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

- 1. EP1073645A2 - Process for the preparation of tetralone imines for the preparation of active pharmaceutical compounds - Google Patents [patents.google.com]

- 2. US5750794A - Process for preparing chiral tetralone - Google Patents [patents.google.com]

- 3. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Emerging Therapeutic Potential of 5-Bromo-7-Fluoro-Dihydronaphthalenone Derivatives: A Technical Guide for Drug Discovery

Abstract

The dihydronaphthalenone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, offering a promising avenue for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the potential biological activities of 5-bromo-7-fluoro-dihydronaphthalenone derivatives. While direct literature on this specific substitution pattern is nascent, this document synthesizes data from structurally related compounds to project potential anticancer, antimicrobial, and anti-inflammatory activities. We present a plausible synthetic pathway, detailed in-vitro experimental protocols for biological evaluation, and a discussion of potential mechanisms of action, supported by signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.

Introduction: The Rationale for Halogenated Dihydronaphthalenones

Dihydronaphthalenone derivatives are a class of bicyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological profiles. Their structural resemblance to natural products and their synthetic tractability make them attractive starting points for the design of new drugs. The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. Bromine can increase lipophilicity and act as a hydrogen bond acceptor, while fluorine can improve metabolic stability, binding affinity, and bioavailability. The combination of a bromo and a fluoro substituent on the dihydronaphthalenone core is hypothesized to yield compounds with unique electronic and steric properties, potentially leading to enhanced potency and selectivity against various biological targets.

Proposed Synthesis of 5-Bromo-7-Fluoro-Dihydronaphthalenone Derivatives

A plausible synthetic route to 5-bromo-7-fluoro-dihydronaphthalenone derivatives can be envisioned through a multi-step process, likely commencing with a Robinson annulation to construct the core dihydronaphthalenone ring system, followed by regioselective halogenation.

Synthesis of the Dihydronaphthalenone Core

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[1][2] This method can be adapted for the synthesis of various dihydronaphthalenone derivatives.[3][4]

Regioselective Halogenation

Subsequent to the formation of the dihydronaphthalenone core, the introduction of bromine and fluorine atoms at positions 5 and 7 would likely proceed via electrophilic aromatic substitution. The directing effects of the existing substituents on the aromatic ring will be critical for achieving the desired regioselectivity. Electrophilic fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI).[5]

Below is a proposed synthetic workflow:

Caption: Proposed synthetic workflow for 5-bromo-7-fluoro-dihydronaphthalenone.

Evaluation of Potential Biological Activity: In-Vitro Protocols

Based on the known activities of structurally similar compounds, 5-bromo-7-fluoro-dihydronaphthalenone derivatives are prime candidates for screening against cancer, microbial infections, and inflammatory responses.

Anticancer Activity

Chalcones and naphthoquinones, which share structural motifs with dihydronaphthalenones, are known to possess anticancer properties.[6][7] The following in-vitro assays are recommended for initial screening.

These assays are fundamental for determining the dose-dependent effect of the compounds on cancer cell lines.[6][7][8][9][10][11]

Table 1: Comparison of Common Cytotoxicity Assays

| Assay | Principle | Advantages | Disadvantages |

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[12][13][14][15][16] | Well-established, cost-effective. | Can be affected by metabolic activity changes not related to viability. |

| SRB Assay | Staining of total cellular protein with sulforhodamine B dye.[17][18][19][20][21][22] | Less interference from compounds, good for adherent cells. | Fixation step required. |

Experimental Protocol: MTT Assay [12][13][14][15][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 5-bromo-7-fluoro-dihydronaphthalenone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The evaluation of antimicrobial activity is crucial to determine the potential of these derivatives in combating bacterial and fungal infections.[12][13][15][17][23]

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26][27][28]

Experimental Protocol: Broth Microdilution Assay [24][25][26][27][28]

-

Compound Preparation: Prepare serial two-fold dilutions of the 5-bromo-7-fluoro-dihydronaphthalenone derivatives in a 96-well microtiter plate with appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in the same broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.[14][16][29]

Inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a common in-vitro model for assessing anti-inflammatory activity.

Experimental Protocol: Griess Assay for Nitrite Determination

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the dihydronaphthalenone derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Determine the percentage inhibition of NO production compared to the LPS-stimulated control.

COX enzymes are key mediators of inflammation, and their inhibition is a major mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[30][31][32][33][34]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric) [30][32][33]

-

Reagent Preparation: Prepare the COX assay buffer, probe, cofactor, and human recombinant COX-2 enzyme.

-

Inhibitor Addition: Add the test compounds and a known COX-2 inhibitor (e.g., celecoxib) to a 96-well plate.

-

Enzyme Addition: Add the diluted COX-2 enzyme to the wells.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence kinetically at Ex/Em = 535/587 nm.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Potential Mechanisms of Action

The biological activities of dihydronaphthalenone derivatives are likely mediated through the modulation of key cellular signaling pathways.

Anticancer Mechanisms

Structurally related chalcones and naphthoquinones exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6][7]

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Caspases are a family of proteases that play a central role in the execution of apoptosis.[8][23][29][35][36]

Experimental Protocol: Caspase-3/7 Activity Assay [8][23][29][35][36]

-

Cell Treatment: Treat cancer cells with the dihydronaphthalenone derivatives for a specified time.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

Caspase Assay: Add a luminogenic caspase-3/7 substrate to the cell lysate.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the caspase activity.

Caption: A potential intrinsic apoptosis signaling pathway.

Key signaling pathways often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways, are potential targets. Western blotting is a powerful technique to investigate the phosphorylation status and expression levels of key proteins in these pathways.[37][38][39][40][41]

Experimental Protocol: Western Blot Analysis [37][38][39][40][41]

-

Protein Extraction: Extract total protein from treated and untreated cancer cells.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) followed by HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

Conclusion and Future Directions

The 5-bromo-7-fluoro-dihydronaphthalenone scaffold holds considerable promise for the development of novel therapeutic agents. The proposed synthetic route and the detailed in-vitro protocols in this guide provide a solid framework for the initial exploration of these compounds. Future research should focus on the synthesis and biological evaluation of a library of these derivatives to establish structure-activity relationships. Promising lead compounds should then be advanced to more complex in-vitro models and subsequently to in-vivo studies to assess their efficacy and safety profiles. The elucidation of their precise mechanisms of action will be crucial for their rational development as clinical candidates.

References

- Al-Henhena, N., et al. (2015). Chemopreventive Efficacy of Gynura procumbens is Mediated through Inhibition of Proliferation, Angiogenesis and Induction of Apoptosis in Sprague-Dawley Rats.

-

Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved January 19, 2026, from [Link]

-

Bio-Rad. (n.d.). MTT Cell Viability Assay. Retrieved January 19, 2026, from [Link]

- Borges, F., et al. (2015). Simple 1,4-naphthoquinone derivatives as a new class of antitubercular agents. Bioorganic & medicinal chemistry, 23(17), 5820–5827.

-

Creative Bioarray. (n.d.). MTT Assay. Retrieved January 19, 2026, from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 19, 2026, from [Link]

- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved January 19, 2026, from [Link]

- Houghton, P., et al. (2007). Synergy and antagonism in the anti-inflammatory effects of combinations of extracts of cherry and other herbs. Phytotherapy research, 21(3), 278–285.

- Slee, E. A., et al. (1999). Ordering the cytochrome c-initiated caspase cascade: hierarchical activation of caspases-2, -3, -6, -7, -8, and -10 in a caspase-9-dependent manner. The Journal of cell biology, 144(2), 281–292.

- Li, W., et al. (2018). Synthesis and biological evaluation of novel dihydronaphthalenone derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 143, 134-145.

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved January 19, 2026, from [Link]

- Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)

- Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspases in apoptosis.

- Sahu, U., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules (Basel, Switzerland), 26(12), 3685.

- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112.

- Slee, E. A., et al. (2008). Apoptosis-associated caspase activation assays. Methods (San Diego, Calif.), 44(3), 262–272.

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved January 19, 2026, from [Link]

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

- Uddin, M. J., et al. (2020). In vitro screening of selective COX-2 inhibitory and anti-inflammatory effect of some selected Bangladeshi medicinal plants. Journal of ethnopharmacology, 250, 112480.

- Wang, Y., et al. (2017). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. RSC advances, 7(84), 53535–53542.

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 19, 2026, from [Link]

- Papazisis, K. T., et al. (2007). A modification of the sulforhodamine B (SRB) assay for the in vitro chemosensitivity testing of human cancer cell lines. Journal of immunological methods, 321(1-2), 123–130.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Adan, A., et al. (2016). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian journal of biology = Revista brasleira de biologia, 76(3), 693–701.

-

Wikipedia. (n.d.). Broth microdilution. Retrieved January 19, 2026, from [Link]